4'-Methylbiphenyl-4-sulfonyl fluoride; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

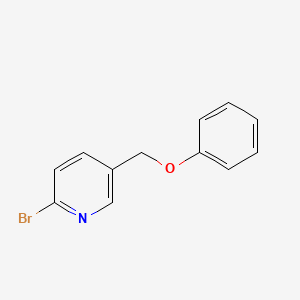

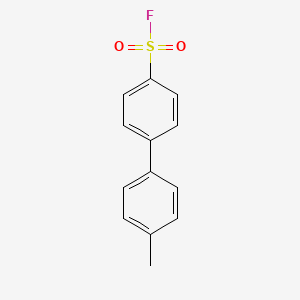

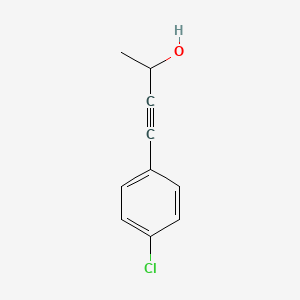

4’-Methylbiphenyl-4-sulfonyl fluoride is a chemical compound with the empirical formula C13H11FO2S . It is a derivative of biphenyl, where one of the hydrogen atoms on the 4’ position is replaced by a methyl group, and the hydrogen atom on the 4 position is replaced by a sulfonyl fluoride group .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 4’-Methylbiphenyl-4-sulfonyl fluoride, has been a subject of numerous research publications. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of 4’-Methylbiphenyl-4-sulfonyl fluoride consists of a biphenyl core with a methyl group attached to the 4’ position and a sulfonyl fluoride group attached to the 4 position . The sulfonyl fluoride group is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .Chemical Reactions Analysis

Sulfonyl fluorides, including 4’-Methylbiphenyl-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are involved in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals .Physical And Chemical Properties Analysis

4’-Methylbiphenyl-4-sulfonyl fluoride is a solid compound . Its molecular weight is 250.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Chemical Synthesis

4’-Methylbiphenyl-4-sulfonyl fluoride is used in chemical synthesis. The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Drug Discovery

In drug discovery, sulfonyl fluorides are gaining attention due to their unique reactivity and selectivity. They can be used to modify proteins and nucleic acids, which is useful in the development of new therapeutic agents .

Bioconjugation

The sulfonyl fluoride group in 4’-Methylbiphenyl-4-sulfonyl fluoride can react with amines, alcohols, and thiols, making it a versatile reagent for bioconjugation. This property can be exploited in the development of targeted drug delivery systems, diagnostic tools, and biomaterials .

Material Science

In material science, sulfonyl fluorides can be used to modify surfaces and create functional materials. The reactivity of the sulfonyl fluoride group allows it to form covalent bonds with various substrates, enabling the design of materials with tailored properties .

Fluoride Varnish Application

While not directly related to 4’-Methylbiphenyl-4-sulfonyl fluoride, the application of fluoride varnish in dental care provides an interesting perspective on the broader uses of fluoride compounds . Fluoride varnish is applied to the teeth to prevent caries and reduce tooth sensitivity .

Research and Development

4’-Methylbiphenyl-4-sulfonyl fluoride can be used in research and development laboratories for the synthesis of new compounds. Its unique reactivity and selectivity make it a valuable tool for chemists .

Mechanism of Action

Target of Action

4’-Methylbiphenyl-4-sulfonyl fluoride is primarily used as a reagent in organic synthesis . It is known to act as an electrophilic warhead, targeting a variety of biological molecules, particularly proteins and nucleic acids .

Mode of Action

The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process involves the transfer of the sulfonyl fluoride group from the compound to the target molecule, resulting in the formation of new chemical bonds .

Biochemical Pathways

It is known that the compound can influence a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the nature of the solvent used, and the specific conditions of the reaction .

Result of Action

The molecular and cellular effects of 4’-Methylbiphenyl-4-sulfonyl fluoride’s action are largely dependent on the specific targets and the nature of the reaction. In general, the compound’s action results in the formation of new chemical bonds, which can lead to changes in the structure and function of the target molecules .

Action Environment

The action, efficacy, and stability of 4’-Methylbiphenyl-4-sulfonyl fluoride can be influenced by a variety of environmental factors. These include the pH and the presence of other chemicals in the reaction environment . The compound is known for its resistance to hydrolysis under physiological conditions, which contributes to its stability .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The development of new and practical fluorosulfonyl radical precursors to access sulfonyl fluorides will be more appealing . Future challenges and opportunities with fluorine in drugs have also been discussed .

properties

IUPAC Name |

4-(4-methylphenyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUDIGLPGZXHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methylbiphenyl-4-sulfonyl fluoride | |

CAS RN |

1262415-96-2 |

Source

|

| Record name | 1262415-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)

![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)